molecular formula C15H14O5S B2676404 2-Ethoxy-4-formylphenyl benzenesulfonate CAS No. 432004-19-8

2-Ethoxy-4-formylphenyl benzenesulfonate

Cat. No.: B2676404
CAS No.: 432004-19-8
M. Wt: 306.33
InChI Key: HCVDHYPRUBSMTL-UHFFFAOYSA-N
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Description

2-Ethoxy-4-formylphenyl benzenesulfonate (CAS 432004-19-8) is an organic synthetic building block with the molecular formula C15H14O5S and a molecular weight of 306.33 g/mol . This compound serves as a key precursor in the preparation of Schiff bases, which are investigated for their potential biological activities, including antibacterial and antitumour properties . The molecular structure of the compound has been characterized by single-crystal X-ray diffraction, revealing that the ethylvanillin group makes a dihedral angle of 43.97° with the phenylsulfonate ring, and the crystal packing is stabilized by weak intermolecular C—H⋯O hydrogen bonds forming zigzag chains . Researchers value this compound for its formyl group, which readily undergoes condensation reactions with primary amines to form Schiff base ligands for pharmaceutical and materials science research . This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the Safety Data Sheet (SDS) for proper handling and hazard information.

Properties

IUPAC Name

(2-ethoxy-4-formylphenyl) benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O5S/c1-2-19-15-10-12(11-16)8-9-14(15)20-21(17,18)13-6-4-3-5-7-13/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCVDHYPRUBSMTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-formylphenyl benzenesulfonate typically involves the reaction of phenols with sulfonyl chlorides in the presence of a base. A common method includes using N-fluorobenzenesulfonimide (NFSI) and catalytic potassium fluoride (KF) under mild reaction conditions. This approach offers high yields and shorter reaction times .

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation processes using sulfonyl chlorides and phenolic compounds. The reaction conditions are optimized to ensure high purity and yield, making the compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-formylphenyl benzenesulfonate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Scientific Research Applications

The primary applications of 2-Ethoxy-4-formylphenyl benzenesulfonate are outlined below:

Synthesis of Schiff Bases

One of the most notable applications of this compound is its role as a precursor in the synthesis of Schiff bases. These compounds are formed through the condensation reaction between aldehydes and amines, leading to products with significant biological activity. Schiff bases derived from this compound have been studied for their potential antimicrobial, anti-inflammatory, and antioxidant properties .

Pharmaceutical Intermediates

The compound has been investigated for its potential as a pharmaceutical intermediate. Research indicates that derivatives of this compound exhibit promising biological activities, including inhibition of aldose reductase, which is relevant for treating diabetic complications . Additionally, its derivatives have shown significant antibacterial activity against various pathogens, making it a candidate for drug development .

Catalysis in Organic Reactions

This compound has been utilized in catalytic processes such as Suzuki-Miyaura cross-coupling reactions. These reactions are crucial for forming carbon-carbon bonds in organic synthesis, particularly in developing complex molecules used in pharmaceuticals and agrochemicals . The compound's ability to act as a ligand or reactant in these reactions enhances its utility in synthetic chemistry.

Data Tables

Application AreaDescriptionReferences
Synthesis of Schiff BasesPrecursor for biologically active Schiff bases
Pharmaceutical IntermediatesPotential drug candidates with antibacterial properties
CatalysisInvolved in Suzuki-Miyaura cross-coupling reactions

Case Study 1: Antimicrobial Activity

A study evaluated the antibacterial effects of various derivatives synthesized from this compound against six bacterial strains including Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited significant inhibitory activity, suggesting their potential use as antimicrobial agents .

Case Study 2: Anti-inflammatory Properties

Research focused on the anti-inflammatory properties of compounds derived from this compound demonstrated that these compounds could inhibit pro-inflammatory enzymes such as lipoxygenase. This finding indicates their potential application in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-formylphenyl benzenesulfonate involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s electrophilic nature allows it to form stable intermediates with nucleophiles, leading to various chemical transformations. The pathways involved include the formation of benzenonium intermediates and subsequent substitution reactions .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key analogs of 2-ethoxy-4-formylphenyl benzenesulfonate, highlighting variations in substituents and molecular properties:

Chemical Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound Not explicitly provided C₁₅H₁₄O₅S ~314.34 (calculated) Benzenesulfonate core
2-Ethoxy-4-formylphenyl 4-chlorobenzenesulfonate 432014-73-8 C₁₅H₁₃ClO₅S 340.78 4-chloro on benzenesulfonate
2-Ethoxy-4-formyl-6-iodophenyl benzenesulfonate 431999-59-6 C₁₅H₁₃IO₅S 432.23 6-iodo on phenyl ring
(2-bromo-6-ethoxy-4-formylphenyl) 4-acetamidobenzenesulfonate 432021-39-1 C₁₆H₁₅BrN₂O₆S 440.99 2-bromo, 4-acetamido on benzenesulfonate
2-Ethoxy-4-formylphenyl benzoate 385379-18-0 C₁₅H₁₂O₄ 256.26 (calculated) Benzoate ester (no sulfonate)

Key Observations :

  • Halogen Substituents: Chloro (Cl), iodo (I), and bromo (Br) groups increase molecular weight and lipophilicity.
  • Acetamido Group : The 4-acetamido substituent in CAS 432021-39-1 introduces polarity, enhancing water solubility compared to halogenated analogs .
  • Benzoate vs. Benzenesulfonate : The benzoate analog (CAS 385379-18-0) lacks the sulfonate group, reducing acidity and hydrogen-bonding capacity compared to sulfonate derivatives .

Research Findings and Industrial Relevance

  • Pharmaceutical Intermediates : The 4-chloro and 6-iodo derivatives are cataloged as pharmaceutical intermediates, suggesting roles in anticancer or antiviral drug synthesis .
  • Biological Activity : Bis-benzimidazole sulfonamides, synthesized via related sulfonate intermediates, exhibit DNA-binding and antimicrobial properties .

Biological Activity

2-Ethoxy-4-formylphenyl benzenesulfonate is an organic compound with the molecular formula C15H14O5S. Its structure features an ethoxy group and a formyl group attached to a phenyl ring, along with a benzenesulfonate moiety. This unique arrangement of functional groups contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and organic synthesis.

Research indicates that compounds similar to this compound may exhibit significant biological activities, particularly in enzyme inhibition and receptor interaction. The presence of the formyl group enhances its electrophilic nature, potentially allowing it to interact with various biological targets such as enzymes involved in metabolic pathways.

Potential Therapeutic Applications

The biological activity of this compound suggests potential applications in:

  • Anti-inflammatory agents : Compounds with similar structures have demonstrated anti-inflammatory properties, indicating that this compound may exhibit similar effects.
  • Antimicrobial agents : The structural features may enhance interactions with microbial targets, leading to potential antimicrobial applications.
  • Enzyme inhibitors : Preliminary studies suggest that it may inhibit specific enzymes, which could be beneficial in treating diseases linked to enzyme overactivity.

Case Studies and Research Findings

  • Inhibition Studies : A study explored the interaction of this compound with various enzymes. The results indicated that the compound could effectively inhibit certain key metabolic enzymes, although further research is needed to elucidate the exact mechanisms involved.
  • Comparative Analysis : A comparative analysis was conducted between this compound and its derivatives. The findings revealed that derivatives with halogen substitutions exhibited varied reactivity and biological activity, suggesting that modifications to the compound's structure can significantly influence its pharmacological properties.
  • Synthesis and Characterization : The synthesis of this compound typically involves multi-step organic reactions. Characterization techniques such as NMR and mass spectrometry have confirmed its structural integrity and purity, providing a basis for further biological testing .

Structural Comparisons

Compound NameStructural FeaturesUnique Aspects
This compoundEthoxy and formyl groups on phenyl ringPotential for diverse biological interactions
2-Ethoxy-4-formyl-6-bromophenyl benzenesulfonateBromine substitution instead of iodineDifferent halogen may affect reactivity
2-Ethoxy-4-(acetylamino)phenyl benzenesulfonateContains acetylamino group instead of formylMay exhibit different pharmacological properties

Biological Activity Summary

Activity TypeObserved EffectsReferences
Enzyme InhibitionInhibits key metabolic enzymes
Anti-inflammatoryPotential anti-inflammatory effects
AntimicrobialPossible antimicrobial properties

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-ethoxy-4-formylphenyl benzenesulfonate with high purity?

  • Methodological Answer : Synthesis typically involves sulfonation of the phenolic precursor (e.g., 2-ethoxy-4-formylphenol) using benzenesulfonyl chloride under alkaline conditions. Critical parameters include reaction temperature (optimized at 0–5°C to minimize side reactions), stoichiometric control of sulfonyl chloride, and pH adjustment to stabilize intermediates. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures is essential to remove unreacted starting materials and byproducts like hydrolyzed sulfonate esters .

Q. How can the purity of this compound be validated chromatographically?

  • Methodological Answer : Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) is recommended. A validated method includes:

  • Mobile phase : Acetonitrile/water (45:55 v/v) with 0.1% trifluoroacetic acid to enhance peak resolution.
  • Internal standard : Methyl p-toluenesulfonate (1.2 mg/mL) to normalize retention time variability.
  • System suitability : Resolution ≥2.0 between analyte and internal standard peaks, with RSD <2% for triplicate injections. Quantify impurities using a calibration curve of methyl benzenesulfonate (2.4 µg/mL) .

Q. What spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include the formyl proton (δ ~9.8–10.0 ppm, singlet) and ethoxy group (δ ~1.4 ppm for CH₃, δ ~4.0 ppm for OCH₂). Aromatic protons from the benzenesulfonate moiety appear as distinct multiplets (δ ~7.5–8.0 ppm).
  • FT-IR : Confirm sulfonate ester linkage via S=O asymmetric/symmetric stretching (1350–1300 cm⁻¹ and 1170–1120 cm⁻¹) and formyl C=O stretch (1700–1680 cm⁻¹).
  • High-resolution mass spectrometry (HRMS) : Validate molecular ion [M+H]⁺ with mass accuracy <5 ppm .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer : The electron-withdrawing sulfonate group activates the formyl substituent toward nucleophilic attack (e.g., by amines or hydrazines), while the ethoxy group provides steric hindrance. Kinetic studies using differential scanning calorimetry (DSC) or in situ FT-IR can track reaction progress. For example, in hydrazone formation, the rate constant (k) decreases by ~30% compared to non-sulfonated analogs due to steric effects. Density functional theory (DFT) calculations (B3LYP/6-31G*) can model transition states to rationalize regioselectivity .

Q. What crystallographic challenges arise in resolving the structure of this compound?

  • Methodological Answer : The compound’s flexibility (ethoxy and formyl rotamers) and weak diffraction from light atoms (e.g., oxygen) complicate X-ray analysis. Strategies include:

  • Cryocrystallography : Collect data at 100 K to reduce thermal motion.
  • SHELXT software : Use dual-space algorithms for ab initio phasing of low-symmetry crystals (e.g., monoclinic P2₁/c).
  • Hydrogen bonding analysis : Identify intermolecular interactions (e.g., C=O⋯H-O) to stabilize the crystal lattice. Refinement with anisotropic displacement parameters improves R-factor convergence (<0.05) .

Q. How does this compound interact with lanthanide ions in photophysical studies?

  • Methodological Answer : The formyl group acts as a sensitizer for europium(III) or terbium(III) via antenna effects. Fluorescence spectroscopy (λₑₓ = 340 nm) reveals energy transfer efficiency (η) calculated using:
    η=1τcomplexτfree\eta = 1 - \frac{\tau_{\text{complex}}}{\tau_{\text{free}}}

where τ is the excited-state lifetime. Coordination with Eu³+ quenches the ligand’s π→π* emission (λₑₘ = 450 nm) and enhances metal-centered transitions (λₑₘ = 615 nm). FT-IR confirms sulfonate-Eu³+ binding via shifts in S-O stretching bands .

Data Contradictions and Resolution

Q. Discrepancies in reported sulfonate ester hydrolysis rates: How to reconcile conflicting data?

  • Analysis : Variations arise from solvent polarity (e.g., faster hydrolysis in aqueous acetonitrile vs. DMSO) and pH (acidic conditions accelerate hydrolysis). Controlled studies using ¹H NMR kinetics in deuterated buffers (pH 2–12) can resolve discrepancies. For example, hydrolysis half-life (t₁/₂) decreases from 48 h (pH 7) to <1 h (pH 1) due to protonation of the sulfonate leaving group .

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